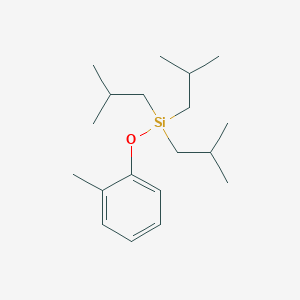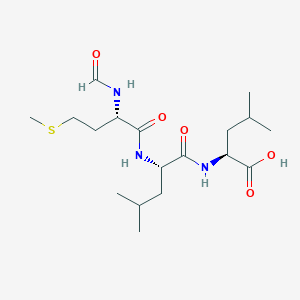
1-(Benzylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a benzylsulfanyl group, a nitro group, and a trifluoromethyl group
Preparation Methods
The synthesis of 1-(Benzylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene typically involves electrophilic aromatic substitution reactions. The benzene ring undergoes substitution reactions where the benzylsulfanyl, nitro, and trifluoromethyl groups are introduced. The reaction conditions often involve the use of strong electrophiles and catalysts to facilitate the substitution process .
Industrial production methods may involve the use of large-scale reactors where the reactants are combined under controlled conditions to ensure high yield and purity of the final product. The specific details of the industrial synthesis may vary depending on the desired scale and application.
Chemical Reactions Analysis
1-(Benzylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group, using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and strong oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Benzylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in various organic synthesis reactions.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials, particularly those requiring specific functional groups for desired properties
Mechanism of Action
The mechanism of action of 1-(Benzylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the benzylsulfanyl group can engage in nucleophilic substitution. The trifluoromethyl group enhances the compound’s lipophilicity, potentially affecting its interaction with biological membranes and proteins .
Comparison with Similar Compounds
Similar compounds to 1-(Benzylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene include:
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
1,3-Bis(trifluoromethyl)benzene: Another compound with two trifluoromethyl groups on a benzene ring, used in various chemical applications.
Properties
CAS No. |
60789-51-7 |
|---|---|
Molecular Formula |
C14H10F3NO2S |
Molecular Weight |
313.30 g/mol |
IUPAC Name |
1-benzylsulfanyl-4-nitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10F3NO2S/c15-14(16,17)12-8-11(18(19)20)6-7-13(12)21-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
HTUBJXRFYLVYJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Glycine, N-[4-[[(phenylamino)carbonyl]amino]benzoyl]-](/img/structure/B14609558.png)



![(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid](/img/structure/B14609588.png)







